molecular formula C10H11FN2O5S B11757379 [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

Cat. No.: B11757379
M. Wt: 290.27 g/mol
InChI Key: UFIGLQZANSFNTH-UHFFFAOYSA-N
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Description

[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorinated pyrimidine ring, an oxathiolane ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of fluorinated precursors with appropriate reagents to form the 5-fluoro-2,4-dioxopyrimidine core.

    Construction of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of cyclization reactions, often involving thiol and epoxide intermediates.

    Acetylation: The final step involves the acetylation of the oxathiolane ring to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the oxathiolane ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyrimidine ring can mimic natural nucleotides, making it a candidate for studies on DNA and RNA interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor of specific enzymes or as a modulator of biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can bind to nucleotide-binding sites, potentially inhibiting enzymes involved in DNA replication or repair. The oxathiolane ring may interact with thiol-containing proteins, modulating their activity. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s effects.

Properties

Molecular Formula

C10H11FN2O5S

Molecular Weight

290.27 g/mol

IUPAC Name

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

InChI

InChI=1S/C10H11FN2O5S/c1-5(14)17-3-8-18-7(4-19-8)13-2-6(11)9(15)12-10(13)16/h2,7-8H,3-4H2,1H3,(H,12,15,16)

InChI Key

UFIGLQZANSFNTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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